3,3'-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide
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Overview
Description
3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide is a complex organic compound with a unique structure that includes phenyleneoxy groups and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide typically involves the reaction of bisphenol A with propionyl chloride to form the corresponding ester, followed by hydrazinolysis to introduce the hydrazide groups. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide groups can be oxidized to form corresponding azides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyleneoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines.
Scientific Research Applications
3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3’-((1-Methylethylidene)bis(4,1-phenyleneoxy))dipropionodihydrazide exerts its effects involves the interaction of its hydrazide groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes and other proteins. The phenyleneoxy groups also play a role in stabilizing these interactions through hydrophobic and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A simpler compound with similar phenyleneoxy groups but lacking the hydrazide functionalities.
Bisphenol S: Another related compound with sulfone groups instead of hydrazide groups.
Bisphenol F: Contains phenyleneoxy groups but with different substituents.
Uniqueness
The combination of these functionalities makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
88515-85-9 |
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Molecular Formula |
C21H28N4O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[4-[2-[4-(3-hydrazinyl-3-oxopropoxy)phenyl]propan-2-yl]phenoxy]propanehydrazide |
InChI |
InChI=1S/C21H28N4O4/c1-21(2,15-3-7-17(8-4-15)28-13-11-19(26)24-22)16-5-9-18(10-6-16)29-14-12-20(27)25-23/h3-10H,11-14,22-23H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
YKSZMVCZMGLZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCC(=O)NN)C2=CC=C(C=C2)OCCC(=O)NN |
Origin of Product |
United States |
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